
Osmanthuside H
Overview
Description
Osmanthuside H (C₁₉H₂₈O₁₁; molecular weight 432.422 g/mol) is a phenylethanoid glycoside (PhG) characterized by a tyrosol aglycon linked to a glucopyranoside substituted with an apiofuranosyl group . It features eight defined stereocenters and is structurally annotated as 2-(4-hydroxyphenyl)ethyl 6-O-[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)tetrahydrofuran-2-yl]-β-D-glucopyranoside . Identified in plants such as Ligustri Lucidi Fructus (LLF), Fraxinus chinensis, and Haloxylon ammodendron, it is associated with bioactive roles in collagen metabolism (via MMP inhibition) and estrogenic activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Osmanthuside H typically involves extraction from natural sources. The extraction process includes the use of organic solvents such as ethanol, acetone, or dimethylformamide, followed by ultrasonic extraction . The subsequent steps involve cooling, filtration, concentration, and crystallization to obtain high-purity this compound .
Industrial Production Methods: Industrial production of this compound follows similar extraction techniques but on a larger scale. The process involves the use of large extraction tanks, industrial-grade solvents, and advanced filtration and crystallization equipment to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Osmanthuside H undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can be oxidized to form different oxidized derivatives.
Substitution: Substitution reactions involving nucleophiles can lead to the formation of substituted derivatives of this compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines.
Major Products Formed:
Scientific Research Applications
Chemistry
- Analytical Reference : Osmanthuside H serves as a reference compound in analytical chemistry for the identification and quantification of phenylethanoid glycosides. Its unique structure allows for precise differentiation from other compounds in complex mixtures.
Biology
- Antioxidant Properties : Studies have demonstrated that this compound exhibits significant antioxidant activity, which can protect cells from oxidative stress by scavenging free radicals. This property is crucial in preventing cellular damage associated with various diseases.
Medicine
- Anti-inflammatory Effects : this compound has been explored for its anti-inflammatory properties, showing promise in reducing inflammation in various models. This suggests potential therapeutic applications in treating inflammatory conditions.
- Anti-tumor Activity : Preliminary research indicates that this compound may induce apoptosis (programmed cell death) in cancer cells, marking it as a candidate for further investigation in cancer therapy.
Industry
- Cosmetics and Skincare : Due to its antioxidant and anti-inflammatory properties, this compound is being investigated for use in cosmetic formulations aimed at protecting skin from oxidative damage and inflammation.
Case Study 1: Antioxidant Activity
A study investigated the antioxidant capacity of this compound using various assays, including DPPH radical scavenging and ABTS radical cation decolorization methods. Results indicated that this compound significantly reduced oxidative stress markers in vitro, suggesting its potential role as a natural antioxidant agent in dietary supplements or functional foods.
Case Study 2: Anti-inflammatory Properties
Research focusing on the anti-inflammatory effects of this compound involved animal models of induced inflammation. The compound was administered at varying doses, revealing a dose-dependent reduction in inflammatory markers such as TNF-alpha and IL-6. These findings support the hypothesis that this compound could be developed into a therapeutic agent for inflammatory diseases.
Case Study 3: Anti-tumor Effects
In vitro studies on cancer cell lines showed that this compound induced apoptosis through the activation of caspase pathways. The compound was found to inhibit cell proliferation effectively, demonstrating its potential as an anti-cancer drug candidate.
Mechanism of Action
The mechanism of action of Osmanthuside H involves its interaction with various molecular targets and pathways:
Antioxidant Activity: this compound scavenges free radicals and inhibits oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Activity: It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes.
Anti-tumor Activity: this compound induces apoptosis in cancer cells by activating caspases and other apoptotic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Osmanthuside H belongs to the PhG family, sharing core structural motifs with compounds like salidroside , verbascoside , and echinacoside . Below is a detailed comparison:
2.1. Structural Features
Compound | Molecular Formula | Aglycon | Glycosylation Pattern | Key Substituents |
---|---|---|---|---|
This compound | C₁₉H₂₈O₁₁ | Tyrosol | Glucopyranoside + apiofuranosyl (β-1→6 linkage) | Apiofuranosyl group, no acyl moieties |
Salidroside | C₁₄H₂₀O₇ | Tyrosol | Glucopyranoside (β-1→ linkage) | No additional sugars or acyl groups |
Verbascoside | C₂₉H₃₆O₁₅ | Hydroxytyrosol | Rhamnose + glucopyranoside + caffeoyl | Caffeoyl group (antioxidant enhancer) |
Echinacoside | C₃₅H₄₆O₂₀ | Hydroxytyrosol | Glucopyranoside + caffeoyl + rhamnose | Two caffeoyl groups |
Key Differences :
- Glycosylation Complexity: this compound has a simpler glycosylation pattern (glucose + apiose) compared to verbascoside and echinacoside, which include caffeoyl/rhamnose groups .
- Acyl Moieties : The absence of caffeoyl/feruloyl groups in this compound distinguishes it from echinacoside and verbascoside, which rely on these moieties for radical scavenging .
Distribution in Plant Sources
Notable Trends:
- This compound accumulates in parasitized roots (e.g., H. ammodendron infected by Cistanche), suggesting host-parasite metabolic interplay .
- In Ligustrum vulgare, it appears in post-seasonal fruits, contrasting with echinacoside, which dominates unripe fruits .
Bioactivity and Functional Roles
Functional Insights :
- This compound’s simpler structure may enhance bioavailability compared to bulkier PhGs like echinacoside .
Biological Activity
Osmanthuside H is a phenylethanoid glycoside primarily extracted from the stem barks of Fraxinus paxiana and other plants such as Osmanthus fragrans. This compound has garnered attention due to its diverse biological activities, including antioxidant, anti-inflammatory, and potential anti-tumor properties. This article delves into the biological activity of this compound, supported by research findings, case studies, and relevant data tables.
- Chemical Formula : C₁₉H₂₈O₁₁
- Molecular Weight : 432.42 g/mol
- Structure : this compound features a unique glycosidic structure that contributes to its biological activities.
This compound exhibits its biological effects through several mechanisms:
- Antioxidant Activity : It enhances the expression of antioxidant enzymes like superoxide dismutase (SOD) and catalase, which protect cells from oxidative stress.
- Anti-inflammatory Effects : The compound inhibits pro-inflammatory cytokines and pathways, suggesting its potential in treating inflammatory diseases.
- Anti-tumor Properties : Preliminary studies indicate that this compound may inhibit tumor cell proliferation, although further research is needed to confirm these effects in clinical settings.
Enzyme Inhibition
This compound has been shown to inhibit key enzymes involved in carbohydrate metabolism:
Enzyme | Inhibition Type | IC50 (µM) |
---|---|---|
α-glucosidase | Competitive inhibition | 12.5 |
α-amylase | Non-competitive inhibition | 15.0 |
This inhibition can help manage blood glucose levels, making it a candidate for diabetes management.
Cellular Effects
Research indicates that this compound affects various cell types:
- Neuroprotective Properties : It protects neuronal cells from oxidative damage, suggesting potential applications in neurodegenerative diseases.
- Gene Expression Modulation : The compound influences gene expression related to stress response and inflammation.
Study on Antioxidant Activity
A study conducted on various extracts of Osmanthus fragrans demonstrated that this compound significantly reduced oxidative stress markers in vitro. The results showed a 30% decrease in malondialdehyde (MDA) levels compared to control groups, indicating strong antioxidant activity .
Anti-inflammatory Effects in Animal Models
In vivo studies using mouse models of inflammation revealed that administration of this compound led to a significant reduction in paw edema (up to 50%) compared to untreated controls. This suggests its potential use in treating inflammatory conditions such as arthritis.
Pharmacokinetics
The pharmacokinetic profile of this compound remains under-researched. However, it is known to be a crystalline solid with limited solubility in water but can dissolve in organic solvents like ethanol and acetone. Further studies are needed to elucidate its absorption, distribution, metabolism, and excretion (ADME) characteristics.
Industrial Applications
Due to its biological activities, this compound is being explored for various applications:
- Cosmetics : Its antioxidant and anti-inflammatory properties make it suitable for skincare formulations.
- Pharmaceuticals : Potential development as a therapeutic agent for managing oxidative stress-related disorders and inflammation.
Q & A
Basic Research Questions
Q. What spectroscopic techniques are most reliable for characterizing Osmanthuside H’s stereochemical configuration?
this compound contains 8 defined stereocenters, necessitating advanced NMR (e.g., -NMR, -NMR, and 2D-COSY) and X-ray crystallography for unambiguous structural elucidation. Circular Dichroism (CD) spectroscopy may further validate chiral centers by correlating optical activity with stereochemistry .
Q. How can researchers optimize extraction protocols for this compound from plant matrices?
Column chromatography (silica gel, Sephadex LH-20) paired with reverse-phase HPLC is standard for isolating this compound. Solvent systems (e.g., EtOAc:MeOH:HO) should be tailored to polarity gradients, with TLC and LC-MS used to monitor fractions. Yield optimization requires iterative adjustments to solvent ratios and flow rates .
Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?
Common assays include:
- Antioxidant activity : DPPH/ABTS radical scavenging assays.
- Enzyme inhibition : Fluorescence-based assays for kinases (e.g., ROCK I/II) or PDE5, given its hypothesized anti-hypertensive effects .
- Cytotoxicity : MTT assays on cell lines (e.g., cancer or endothelial cells) with IC calculations. Ensure assay conditions (pH, temperature, incubation time) align with this compound’s stability profile .
Advanced Research Questions
Q. How can contradictory data on this compound’s pharmacokinetic properties be resolved?
Discrepancies in bioavailability or metabolite profiles may arise from differences in:
- Model systems : Rodent vs. human hepatic microsomes.
- Analytical methods : LC-MS/MS sensitivity or calibration standards. Resolve conflicts via cross-validation studies using standardized protocols (e.g., FDA guidelines for bioanalytical method validation) and meta-analysis of existing datasets .
Q. What computational strategies predict this compound’s binding affinity for ROCK and PDE5?
Combine molecular docking (AutoDock Vina, Schrödinger Suite) with molecular dynamics (MD) simulations (GROMACS/AMBER) to assess binding stability. Focus on key interactions:
- ROCK I/II : H-bonds with Met156/Met156.
- PDE5 : Gln817 interactions. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. How should researchers design dose-response studies to account for this compound’s non-linear pharmacokinetics?
Use Hill slope models to fit sigmoidal dose-response curves. Incorporate:
- Multiple dosing tiers : 3–5 log-scale concentrations.
- Time-course experiments : Assess delayed effects due to prodrug activation or metabolite accumulation. Statistical tools like ANOVA with Tukey’s post hoc test can identify significant deviations from linearity .
Q. Methodological Challenges and Solutions
Q. What strategies mitigate degradation of this compound during long-term storage?
- Lyophilization : Stabilize in amber vials under inert gas (N).
- Buffered solutions : Use pH 6–7 phosphate buffers to prevent hydrolysis.
- Temperature : Store at −80°C for >6 months; avoid freeze-thaw cycles. Regular HPLC-UV purity checks are essential .
Q. How can multi-omics approaches elucidate this compound’s mechanism of action?
Integrate:
- Transcriptomics : RNA-seq to identify differentially expressed genes (e.g., vascular tone regulators).
- Proteomics : SILAC/TMT labeling to quantify ROCK/PDE5 expression.
- Metabolomics : LC-HRMS to track downstream metabolites (e.g., cGMP for PDE5 inhibition). Pathway enrichment analysis (KEGG, Reactome) links omics data to biological networks .
Q. Data Reporting Standards
Q. What criteria ensure reproducibility of this compound studies?
Follow the Beilstein Journal of Organic Chemistry guidelines:
- Experimental section : Detail solvent suppliers, instrument parameters (e.g., NMR frequency), and purity thresholds.
- Supporting information : Include raw spectral data (e.g., -NMR peaks) and MD simulation trajectories.
- Ethical compliance : Disclose animal/human subject protocols (IACUC/IRB approvals) .
Q. How should contradictory in vivo vs. in vitro results be addressed in publications?
Use a dedicated "Data Limitations" subsection to discuss:
Properties
IUPAC Name |
(2R,3S,4S,5R,6R)-2-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[2-(4-hydroxyphenyl)ethoxy]oxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O11/c20-8-19(26)9-29-18(16(19)25)28-7-12-13(22)14(23)15(24)17(30-12)27-6-5-10-1-3-11(21)4-2-10/h1-4,12-18,20-26H,5-9H2/t12-,13-,14+,15-,16+,17-,18-,19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVRQZYXJBVMHCW-OTCFHACESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC=C(C=C3)O)O)O)O)O)(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OCCC3=CC=C(C=C3)O)O)O)O)O)(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60933562 | |
Record name | 2-(4-Hydroxyphenyl)ethyl 6-O-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60933562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149155-70-4 | |
Record name | Osmanthuside H | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149155704 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(4-Hydroxyphenyl)ethyl 6-O-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60933562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 149155-70-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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